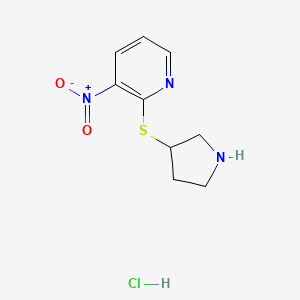

3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride

Description

3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride (CAS: 1417789-69-5) is a pyridine derivative featuring a nitro group at the C-3 position, a pyrrolidine ring connected via a sulfur atom at C-2, and a hydrochloride counterion. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the nitro group’s electron-withdrawing effects and the pyrrolidine-thioether moiety’s conformational flexibility. It is commercially available through suppliers like Shanghai Jixiang Biotechnology Co., Ltd., which emphasizes quality assurance and direct manufacturer sourcing .

Properties

Molecular Formula |

C9H12ClN3O2S |

|---|---|

Molecular Weight |

261.73 g/mol |

IUPAC Name |

3-nitro-2-pyrrolidin-3-ylsulfanylpyridine;hydrochloride |

InChI |

InChI=1S/C9H11N3O2S.ClH/c13-12(14)8-2-1-4-11-9(8)15-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2;1H |

InChI Key |

GWWDIJXXSBZKGG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1SC2=C(C=CC=N2)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride generally involves:

- Construction or functionalization of the pyridine ring.

- Introduction of the pyrrolidin-3-ylthio substituent at the 2-position.

- Nitration at the 3-position of the pyridine ring.

- Conversion to the hydrochloride salt for stability and handling.

The key challenge lies in the selective substitution and nitration steps to obtain the desired regioisomer with high purity.

Preparation of 2-(Pyrrolidin-3-ylthio)pyridine Intermediate

The precursor, 2-(pyrrolidin-3-ylthio)pyridine, is synthesized typically by nucleophilic substitution of a suitable 2-halopyridine derivative with pyrrolidin-3-thiol or a related sulfur nucleophile.

- Starting with 2-chloropyridine or 2-bromopyridine, react with pyrrolidin-3-thiol under basic conditions.

- The reaction is often conducted in polar aprotic solvents (e.g., DMF, DMSO) to facilitate nucleophilic substitution.

- The product is isolated as the free base and then converted to the hydrochloride salt by treatment with hydrochloric acid.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 2-chloropyridine or 2-bromopyridine |

| Nucleophile | Pyrrolidin-3-thiol |

| Solvent | DMF or DMSO |

| Base | Triethylamine or potassium carbonate |

| Temperature | 50-100 °C |

| Reaction time | Several hours (4–12 h) |

| Work-up | Acidification with HCl to form hydrochloride salt |

This step yields 2-(pyrrolidin-3-ylthio)pyridine hydrochloride with a molecular weight of 216.73 g/mol and CAS number 1420872-64-5.

Nitration to Introduce the 3-Nitro Group

Nitration of the 2-(pyrrolidin-3-ylthio)pyridine intermediate is performed to introduce the nitro group at the 3-position of the pyridine ring, yielding 3-nitro-2-(pyrrolidin-3-ylthio)pyridine.

- Selective nitration at the 3-position requires controlled reaction conditions to avoid over-nitration or substitution at undesired positions.

- Nitration reagents typically include nitric acid, sometimes mixed with sulfuric acid, under low temperatures.

- The reaction is often carried out in an ice bath to control the exothermic process.

- Dissolve the 2-(pyrrolidin-3-ylthio)pyridine hydrochloride in a suitable solvent (e.g., pyridine or acetic acid).

- Add nitric acid dropwise while maintaining the temperature between 0-5 °C.

- Stir the reaction mixture at room temperature for 20-40 minutes.

- The reaction may be repeated multiple times with concentration steps to enhance yield.

- Neutralize the reaction mixture with sodium bicarbonate or sodium carbonate.

- Isolate the product by filtration or extraction and convert to the hydrochloride salt if necessary.

This nitration approach is analogous to the preparation of related nitro-substituted pyridines, such as 2-hydroxy-3-nitropyridine, where controlled addition of nitric acid to a pyridine derivative in pyridine solvent with repeated nitration cycles yields high purity products with minimal waste.

Formation of Hydrochloride Salt

The final step involves converting the free base of 3-nitro-2-(pyrrolidin-3-ylthio)pyridine to its hydrochloride salt to improve stability, crystallinity, and solubility.

- The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether).

- The resulting hydrochloride salt precipitates or crystallizes out.

- The solid is filtered, washed, and dried under vacuum.

Summary of Preparation Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution at 2-position | 2-chloropyridine + pyrrolidin-3-thiol, base, DMF, 50-100 °C | Yields 2-(pyrrolidin-3-ylthio)pyridine |

| 2 | Nitration at 3-position | HNO3 (60-75%), pyridine solvent, 0-5 °C, multiple additions | Controlled nitration to 3-nitro derivative |

| 3 | Neutralization and isolation | NaHCO3 or Na2CO3, filtration, drying | Purification and isolation of product |

| 4 | Conversion to hydrochloride salt | HCl in ethanol or ether | Final product: 3-nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride |

Analytical and Purity Considerations

- The purity of the compound is typically confirmed by NMR, mass spectrometry, and elemental analysis.

- High purity is essential for biological testing due to the compound’s pharmaceutical relevance.

- The hydrochloride salt form enhances stability and handling.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens and organometallic compounds are frequently used.

Major Products:

Reduction: 3-Amino-2-(pyrrolidin-3-ylthio)pyridine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride is a chemical compound that is garnering interest in scientific research for its potential applications, particularly in medicinal chemistry. Characterized by a pyridine ring substituted with a pyrrolidinylthio group and a nitro group, this compound's unique structure contributes to its distinct properties and reactivity.

Chemical Properties and Structure

3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride has the molecular formula and a molecular weight of approximately 261.73 g/mol . The key structural features include a pyridine ring, a pyrrolidine moiety linked through a sulfur atom, and a nitro group. The presence of the nitro group enhances its biological activity.

Key Properties

- Molecular Formula:

- Molecular Weight: 261.73 g/mol

- IUPAC Name: 3-nitro-2-[(3R)-pyrrolidin-3-yl]sulfanylpyridine;hydrochloride

- Synonyms: A variety of names including (R)-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride and 3-nitro-2-((R)-pyrrolidin-3-ylsulfanyl)-pyridine hydrochloride

Potential Applications

3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride has various potential applications across different fields:

- Antimicrobial Research: Studies suggest it possesses antimicrobial properties.

- Anticancer Research: Research indicates it can have anticancer properties.

- Enzyme Modulation: It can modulate enzymatic activities by binding to specific molecular targets, potentially inhibiting or activating biochemical pathways.

- Central Nervous System Research: It may be a therapeutic candidate for various central nervous system diseases.

Table of Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| (R)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride | Pyridine with pyrrolidinylthio group | Potential neuroprotective effects |

| (R)-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride | Nitro substitution enhances reactivity | Antimicrobial and anticancer properties |

| (S)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride | Enantiomer with potentially different activity | Differences in binding affinity and efficacy |

| (R)-2-(Thiazol-4-ylthio)pyridine hydrochloride | Thiazole replacement alters chemical properties | Unique interactions with different biological targets |

Mechanism of Action

The mechanism of action of 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pyrrolidine moiety enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Oxygen vs. Sulfur Linkers

- (S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS: 1286207-32-6): Replacing the thioether (-S-) linker with an ether (-O-) group reduces steric bulk and alters electronic properties.

- Piperidine’s six-membered ring offers greater conformational flexibility, which could influence binding affinity in biological systems .

Heterocyclic Variations

- 3-Nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine (CAS: 73768-80-6): Replacing pyrrolidine with a 1,2,4-triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and aromaticity. This modification is common in antifungal and antiviral agents due to triazole’s pharmacophoric relevance .

- 3-Nitro-2-(4-methylphenoxy)pyridine: Fluorescence studies show that electron-donating substituents (e.g., methyl groups) on the phenoxy ring increase fluorescence intensity compared to unsubstituted analogs. However, the nitro group at C-3 generally quenches fluorescence in pyridine derivatives .

Biological Activity

3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.

3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride is characterized by the presence of a nitro group and a pyrrolidine moiety, which contribute to its biological properties. The compound's molecular formula is with a molecular weight of approximately 232.28 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyridine derivatives, including 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride. The compound has been evaluated for its efficacy against several bacterial strains.

Table 1: Antimicrobial Activity Data

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | Not determined |

| Candida albicans | Not determined |

These findings indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride has shown antifungal activity. Research indicates that it may inhibit the growth of fungi such as Candida albicans.

Case Study: Antifungal Efficacy

A study conducted on various pyridine derivatives demonstrated that compounds similar to 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride exhibited MIC values ranging from 16.69 to 78.23 µM against Candida albicans . These results suggest a promising antifungal profile.

The mechanism by which 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride exerts its biological effects may involve interference with bacterial cell wall synthesis or disruption of fungal membrane integrity. Further studies are needed to elucidate the precise mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. Substituents on the pyridine ring can significantly influence the antimicrobial properties of these compounds.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Nitro group | Increases antibacterial activity |

| Pyrrolidine moiety | Enhances interaction with target sites |

Research indicates that the presence of electron-withdrawing groups like nitro enhances the compound's efficacy against microbial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.